molecular formula C10H14O4 B14212762 2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl- CAS No. 628302-54-5

2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-

Cat. No.: B14212762
CAS No.: 628302-54-5
M. Wt: 198.22 g/mol
InChI Key: PMAGWBXRCQWPNQ-ZETCQYMHSA-N
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Description

2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl- is a heterocyclic compound that belongs to the class of 2-pyranones. This compound features a six-membered ring with oxygen and a ketone group, making it a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is versatile and can be adapted to produce various substituted 2H-pyran-2-ones by altering the starting materials and reaction conditions.

Industrial Production Methods

Industrial production of 2H-pyran-2-one derivatives often employs large-scale organic synthesis techniques. These methods may include the use of Grignard reagents, catalytic hydrogenation, and other standard organic reactions to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2H-pyran-2-one derivatives undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2H-pyran-2-one derivatives have a wide range of applications in scientific research:

    Chemistry: Used as building blocks in the synthesis of complex organic molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential therapeutic effects and as intermediates in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2H-pyran-2-one derivatives involves their interaction with various molecular targets and pathways. These compounds can act as inhibitors or activators of specific enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

628302-54-5

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methylpyran-2-one

InChI

InChI=1S/C10H14O4/c1-4-7(11)10-6(2)8(13-3)5-9(12)14-10/h5,7,11H,4H2,1-3H3/t7-/m0/s1

InChI Key

PMAGWBXRCQWPNQ-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C1=C(C(=CC(=O)O1)OC)C)O

Canonical SMILES

CCC(C1=C(C(=CC(=O)O1)OC)C)O

Origin of Product

United States

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